Boc-Glu(OtBu)-OBzl
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Overview
Description
N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester benzyl ester: is a compound commonly used in peptide synthesis. It is an N-terminal protected amino acid derivative, which means it has a protective group attached to prevent unwanted reactions during peptide synthesis. This compound is particularly useful in solid-phase peptide synthesis (SPPS) to create peptides containing glutamate tert-butyl ester residues .
Mechanism of Action
Target of Action
Boc-Glu(OtBu)-OBzl, also known as Boc-L-Glu(tBu)-OBzl, is a derivative of the amino acid glutamic acid
Mode of Action
They can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
As a derivative of glutamic acid, it may influence processes such as protein synthesis, energy production, and neurotransmission, given the role of glutamic acid in these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester benzyl ester involves several steps:
Protection of the Amino Group: The amino group of L-glutamic acid is protected using tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting L-glutamic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The carboxyl group of the protected amino acid is esterified with tert-butyl alcohol to form the tert-butyl ester. This step often involves the use of a coupling reagent like dicyclohexylcarbodiimide (DCC).
Benzyl Ester Formation: The other carboxyl group is esterified with benzyl alcohol to form the benzyl ester.
Industrial Production Methods: Industrial production of N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester benzyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and reactions efficiently .
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with hydrogen chloride in dioxane.
Ester Hydrolysis: The tert-butyl ester and benzyl ester groups can be hydrolyzed under acidic or basic conditions to yield the free carboxyl groups.
Common Reagents and Conditions:
Hydrogen chloride in dioxane: Used for Boc deprotection.
Dicyclohexylcarbodiimide (DCC): Used for esterification reactions.
Triethylamine: Used as a base in the protection step
Major Products:
Scientific Research Applications
Chemistry: N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester benzyl ester is widely used in the synthesis of peptides. It serves as a building block in SPPS, allowing for the creation of peptides with specific sequences and properties .
Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and enzyme functions. It is also used in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester benzyl ester is used in the production of peptide drugs. It is also used in the synthesis of complex organic molecules for various applications .
Comparison with Similar Compounds
N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester (Boc-Glu(OtBu)-OH): Similar structure but lacks the benzyl ester group.
N-tert-Butoxycarbonyl-D-glutamic acid benzyl ester (Boc-D-Glu-OBzl): Similar structure but with D-glutamic acid instead of L-glutamic acid.
Uniqueness: N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester benzyl ester is unique due to its combination of protective groups, which allows for selective reactions in peptide synthesis. The presence of both tert-butyl and benzyl ester groups provides versatility in protecting different functional groups during synthesis .
Properties
IUPAC Name |
1-O-benzyl 5-O-tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO6/c1-20(2,3)27-17(23)13-12-16(22-19(25)28-21(4,5)6)18(24)26-14-15-10-8-7-9-11-15/h7-11,16H,12-14H2,1-6H3,(H,22,25)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZPCEWVYMBFMV-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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